![molecular formula C14H15BrN2O3S B5914969 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914969.png)
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using numerous methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves the inhibition of various signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit the expression of various inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. The compound has also been found to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Future Directions
There are numerous future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. One of the most promising directions is the development of novel drug formulations that can improve the solubility and stability of the compound, thereby enhancing its efficacy. Another future direction is the study of the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. The compound has been found to possess potent anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer treatment. However, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethylcyanoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to yield the desired compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is in the field of medicine. The compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-17-13(19)10(16-14(17)21)6-8-5-9(15)7-11(12(8)18)20-4-2/h5-7,18H,3-4H2,1-2H3,(H,16,21)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBTTZAKTXJGLU-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OCC)O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OCC)O)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.